molecular formula C14H20N2O3S B2647163 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2034446-64-3

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2647163
CAS No.: 2034446-64-3
M. Wt: 296.39
InChI Key: OALZSNKVNRWDGU-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide typically involves a series of reactions starting from readily available precursors. One common method involves the cyclization of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxan-4-ylsulfanyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(12-9-13(19-16-12)10-1-2-10)15-5-8-20-11-3-6-18-7-4-11/h9-11H,1-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZSNKVNRWDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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